molecular formula C10H14N2O B1372563 N-(2-Amino-4,5-dimethylphenyl)acetamide CAS No. 117044-02-7

N-(2-Amino-4,5-dimethylphenyl)acetamide

Cat. No.: B1372563
CAS No.: 117044-02-7
M. Wt: 178.23 g/mol
InChI Key: WKEUMFIOEAKELW-UHFFFAOYSA-N
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Description

N-(2-Amino-4,5-dimethylphenyl)acetamide is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol. It belongs to the class of N-arylacetamides and is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-4,5-dimethylphenyl)acetamide typically involves the reaction of 2,4-dimethylaniline with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as concentrated sulfuric acid, to facilitate the acetylation process . The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-4,5-dimethylphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amine derivatives.

    Substitution: Halogenated acetamides.

Scientific Research Applications

N-(2-Amino-4,5-dimethylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds and heterocycles.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential analgesic and anti-inflammatory properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Amino-4,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit certain enzymes, leading to the modulation of biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, thereby affecting their activity .

Comparison with Similar Compounds

Similar Compounds

    N-(2-Amino-4,5-dimethylphenyl)acetamide: Unique due to its specific substitution pattern on the phenyl ring.

    N-(2-Amino-4,5-dimethoxyphenyl)acetamide: Similar structure but with methoxy groups instead of methyl groups.

    N-(2-Amino-4,5-dichlorophenyl)acetamide: Contains chlorine atoms instead of methyl groups.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups enhances its lipophilicity and affects its interaction with biological targets .

Properties

IUPAC Name

N-(2-amino-4,5-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-6-4-9(11)10(5-7(6)2)12-8(3)13/h4-5H,11H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEUMFIOEAKELW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)NC(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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